molecular formula C8H15NO2S B14384398 N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide CAS No. 88124-13-4

N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide

Cat. No.: B14384398
CAS No.: 88124-13-4
M. Wt: 189.28 g/mol
InChI Key: QEVFLSQLTIKCSR-UHFFFAOYSA-N
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Description

N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide typically involves the reaction of 3-oxobutanamide with 2-(ethylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide can undergo several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohols.

    Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group in the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Ethylsulfanyl)ethyl]-3,5-dimethylaniline
  • 2-(Ethylsulfanyl)-N-[2-(ethylsulfanyl)ethyl]ethanamine
  • N-[2-(Ethylsulfanyl)ethyl]-3-methyl-2-pentanamine

Uniqueness

N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide is unique due to the presence of both an ethylsulfanyl group and a 3-oxobutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88124-13-4

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-(2-ethylsulfanylethyl)-3-oxobutanamide

InChI

InChI=1S/C8H15NO2S/c1-3-12-5-4-9-8(11)6-7(2)10/h3-6H2,1-2H3,(H,9,11)

InChI Key

QEVFLSQLTIKCSR-UHFFFAOYSA-N

Canonical SMILES

CCSCCNC(=O)CC(=O)C

Origin of Product

United States

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